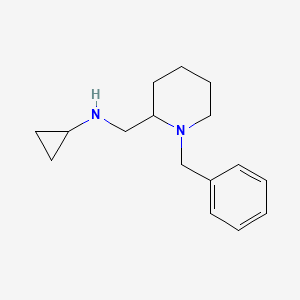

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against influenza viruses. Research indicates that derivatives of N-benzyl 4,4-disubstituted piperidines exhibit significant inhibitory activity against H1N1 influenza virus by interfering with hemagglutinin-mediated membrane fusion.

Key Findings:

- Mechanism of Action : The compound acts as a fusion inhibitor by binding to specific sites on the hemagglutinin protein, preventing viral entry into host cells. This mechanism was elucidated through computational modeling and structure-activity relationship (SAR) studies, which identified critical interactions between the compound and the viral proteins .

- Efficacy : The presence of the benzyl group in the piperidine structure was crucial for maintaining antiviral activity, as modifications that eliminated this moiety significantly reduced efficacy .

Anticancer Applications

The compound has also been investigated for its anticancer properties. It is part of a broader class of cyclopropyl amide derivatives that have shown promise in treating various cancers.

Therapeutic Potential:

- Targeting NAMPT : The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is critical for cancer cell metabolism. Inhibition of NAMPT can lead to decreased tumor growth and survival .

- In Vivo Studies : Preclinical studies demonstrated that certain derivatives of this compound led to reduced tumor volumes in murine models without significant side effects, indicating a favorable safety profile .

Pharmacological Insights

The pharmacological profile of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine suggests several advantages:

- Selectivity : The compound exhibits selective inhibition against specific targets, such as P-glycoprotein (P-gp), which is involved in drug efflux in cancer cells. This selectivity may enhance its therapeutic efficacy while minimizing off-target effects .

- Drug-Like Properties : Studies have shown that modifications to enhance lipophilicity and optimize binding interactions can significantly improve the compound's potency, making it a viable candidate for further drug development .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The piperidine ring and benzyl group are known to interact with neurotransmitter receptors, potentially modulating their activity . The cyclopropylamine moiety may also play a role in inhibiting certain enzymes or signaling pathways, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities with (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine.

Cyclopropylamine derivatives: Compounds like cyclopropylamine and its substituted derivatives also exhibit similar chemical properties.

Uniqueness

This compound is unique due to its combination of a piperidine ring, benzyl group, and cyclopropylamine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .

Biologische Aktivität

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry, particularly in the fields of cancer therapy, neurodegenerative diseases, and as potential antiviral agents. This article explores the biological activity of this compound through a review of recent studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C_{14}H_{20}N_{2}

- Molecular Weight : 220.33 g/mol

- Structural Features : The presence of a piperidine ring and a benzyl group contributes to its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance:

- Mechanism : The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study involving a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are also being explored for their neuroprotective effects, particularly in Alzheimer's disease:

- Cholinesterase Inhibition : Compounds with similar structures have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease .

- Antioxidant Properties : Some derivatives exhibit antioxidant activities that may contribute to neuroprotection by reducing oxidative stress in neuronal cells .

3. Antiviral Activity

The antiviral potential of piperidine derivatives has been investigated, particularly against influenza viruses:

- Mechanism : Compounds similar to this compound have been shown to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells .

- Efficacy : A study reported that N-benzyl piperidine derivatives displayed significant antiviral activity against H1N1 strains, indicating their potential as antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Key findings include:

Case Studies

Several case studies have been published that illustrate the biological activity of compounds related to this compound:

- Anticancer Study : A derivative showed significant apoptosis induction in cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Study : An analogue demonstrated improved cognitive function in animal models by inhibiting cholinesterase enzymes.

- Antiviral Study : A related compound was effective against multiple strains of influenza, warranting further investigation into its mechanism of action.

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFGATQHUHNXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.